Cas no 6455-40-9 (4-(Bromomethyl)-1,2-oxazole)

4-(Bromomethyl)-1,2-oxazole is a brominated heterocyclic compound featuring a reactive bromomethyl group attached to an oxazole ring. This structure makes it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions, where the bromomethyl moiety can be readily functionalized. The oxazole core contributes to its utility in pharmaceutical and agrochemical research, serving as a building block for more complex heterocyclic systems. Its high reactivity and selectivity under controlled conditions enable efficient derivatization, facilitating the development of novel bioactive molecules. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential instability.
4-(Bromomethyl)-1,2-oxazole structure
4-(Bromomethyl)-1,2-oxazole structure
Product Name:4-(Bromomethyl)-1,2-oxazole
CAS No:6455-40-9
MF:C4H4BrNO
MW:161.984660148621
MDL:MFCD08234679
CID:502760
PubChem ID:12018275
Update Time:2025-06-29

4-(Bromomethyl)-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • Isoxazole,4-(bromomethyl)-
    • 4-(bromomethyl)-1,2-oxazole
    • 4-(bromomethyl)isoxazole
    • 4-Brom-methyl-isoxazol
    • 4-bromomethylisoxazole
    • Isoxazole,4-(bromomethyl)
    • 4-Bromomethyl-isoxazole
    • DTXSID60475896
    • Benzene, 1-ethynyl-3,5-dimethyl-
    • BS-12730
    • MFCD08234679
    • FT-0731938
    • 6455-40-9
    • EN300-50356
    • 4-(Bromomethyl)isoxazole, AldrichCPR
    • AKOS006228938
    • BTMCLIBWYKFYNQ-UHFFFAOYSA-N
    • Isoxazole, 4-(bromomethyl)-
    • SCHEMBL6833847
    • DB-003462
    • 4-(Bromomethyl)-1,2-oxazole
    • MDL: MFCD08234679
    • Inchi: 1S/C4H4BrNO/c5-1-4-2-6-7-3-4/h2-3H,1H2
    • InChI Key: BTMCLIBWYKFYNQ-UHFFFAOYSA-N
    • SMILES: BrCC1C=NOC=1

Computed Properties

  • Exact Mass: 160.94800
  • Monoisotopic Mass: 160.94763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 59.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03000
  • LogP: 1.56950

4-(Bromomethyl)-1,2-oxazole Security Information

  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

4-(Bromomethyl)-1,2-oxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(Bromomethyl)-1,2-oxazole Pricemore >>

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4-(Bromomethyl)-1,2-oxazole Suppliers

Amadis Chemical Company Limited
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(CAS:6455-40-9)4-(Bromomethyl)-1,2-oxazole
Order Number:A1040176
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:08
Price ($):517.0
Email:sales@amadischem.com

Additional information on 4-(Bromomethyl)-1,2-oxazole

4-(Bromomethyl)-1,2-Oxazole: A Comprehensive Overview

4-(Bromomethyl)-1,2-Oxazole, also known by its CAS number CAS No. 6455-40-9, is a heterocyclic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a bromomethyl group at the 4-position introduces unique chemical properties that make this compound highly versatile in both academic research and industrial applications.

The structure of 4-(Bromomethyl)-1,2-Oxazole consists of a 1,2-oxazole ring system with a brominated methyl group attached to the fourth carbon atom. This substitution pattern not only enhances the compound's reactivity but also provides a platform for further functionalization. Recent studies have highlighted the importance of such substituted oxazoles in drug discovery and materials synthesis due to their ability to participate in various nucleophilic and electrophilic reactions.

In terms of physical properties, 4-(Bromomethyl)-1,2-Oxazole is typically a crystalline solid with a melting point around 130°C. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for solution-based reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with findings indicating that it maintains structural integrity under mild reaction conditions.

The synthesis of 4-(Bromomethyl)-1,2-Oxazole can be achieved through several methods. One common approach involves the cyclization of an appropriate amino ketone derivative in the presence of an acid catalyst. Recent advancements have focused on developing more efficient and environmentally friendly synthesis routes, such as microwave-assisted synthesis and catalytic methods that minimize the use of hazardous reagents.

4-(Bromomethyl)-1,2-Oxazole has found applications in diverse areas. In medicinal chemistry, it serves as a valuable building block for constructing bioactive molecules targeting various therapeutic areas. For instance, researchers have utilized this compound to develop potential inhibitors for enzymes involved in cancer progression. Additionally, its use in agrochemicals has been explored, with studies demonstrating its effectiveness as a plant growth regulator under controlled conditions.

In materials science, the bromomethyl-substituted oxazole has been employed in the synthesis of advanced polymers and coordination complexes. Its ability to act as a ligand in metalloorganic frameworks (MOFs) has opened new avenues for applications in gas storage and catalysis. Recent breakthroughs have highlighted its role in enhancing the stability and selectivity of MOFs under harsh environmental conditions.

The reactivity of 4-(Bromomethyl)-1,2-Oxazole is influenced by both its aromaticity and the electron-withdrawing bromomethyl group. This makes it an excellent candidate for various substitution reactions, including nucleophilic aromatic substitution (NAS) and electrophilic substitution. Recent studies have optimized reaction conditions to improve yields and reduce side reactions, making it more practical for large-scale synthesis.

In conclusion, 4-(Bromomethyl)-1,2-Oxazole, with its unique chemical properties and versatile reactivity, continues to be a focal point in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a key intermediate in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6455-40-9)4-(Bromomethyl)-1,2-oxazole
A1040176
Purity:99%
Quantity:1g
Price ($):517.0
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